Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride
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Overview
Description
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride is a heterocyclic compound that features a fused thiazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiooxamide with aromatic aldehydes, which can selectively yield thiazolo(5,4-c)isoquinolines or mixtures of thiazolo(5,4-d)thiazoles and thiazolo(5,4-c)isoquinolines depending on the substituents on the aldehyde . Another method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole using aqueous potassium ferricyanide as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like poly(ADP-ribose) polymerase-1 or as a modulator of adenosine receptors . The compound’s effects are mediated through its ability to bind to these targets and alter their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo(4,5-d)thiazoles: These compounds share a similar thiazole ring system but differ in the position of the fused rings.
Thiazolo(5,4-c)isoquinolines: These compounds have a similar isoquinoline structure but differ in the substituents on the ring.
Uniqueness
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
109543-52-4 |
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Molecular Formula |
C11H9ClN2S |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-c]quinoline;hydrochloride |
InChI |
InChI=1S/C11H8N2S.ClH/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7;/h2-6H,1H3;1H |
InChI Key |
CXWXIRAMNONJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C3=CC=CC=C3N=C2.Cl |
Origin of Product |
United States |
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